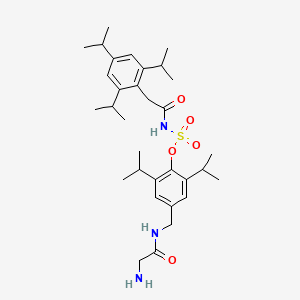

Acat-IN-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C32H49N3O5S |

|---|---|

Molecular Weight |

587.8 g/mol |

IUPAC Name |

[4-[[(2-aminoacetyl)amino]methyl]-2,6-di(propan-2-yl)phenyl] N-[2-[2,4,6-tri(propan-2-yl)phenyl]acetyl]sulfamate |

InChI |

InChI=1S/C32H49N3O5S/c1-18(2)24-13-25(19(3)4)29(26(14-24)20(5)6)15-30(36)35-41(38,39)40-32-27(21(7)8)11-23(12-28(32)22(9)10)17-34-31(37)16-33/h11-14,18-22H,15-17,33H2,1-10H3,(H,34,37)(H,35,36) |

InChI Key |

OMQYARXNOYMGMK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)CC(=O)NS(=O)(=O)OC2=C(C=C(C=C2C(C)C)CNC(=O)CN)C(C)C)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Acat-IN-5: A Dual-Action Inhibitor of ACAT and NF-κB Signaling

For Research Use Only

Abstract

Acat-IN-5 is a small molecule inhibitor with a dual mechanism of action, targeting both Acyl-Coenzyme A:cholesterol acyltransferase (ACAT) and the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3][4] As an inhibitor of ACAT, it interferes with the esterification of cholesterol, a key process in cellular cholesterol homeostasis.[5] Simultaneously, its inhibitory effect on NF-κB-mediated transcription suggests its potential in modulating inflammatory responses and other NF-κB-driven cellular processes.[1][2][3][4] This technical guide provides a comprehensive overview of the available information on the mechanism of action of this compound, intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action

This compound exerts its biological effects through two primary mechanisms:

-

Inhibition of ACAT: this compound directly targets and inhibits the enzymatic activity of Acyl-Coenzyme A:cholesterol acyltransferase (ACAT). ACAT is responsible for converting free cholesterol into cholesteryl esters for storage in lipid droplets.[5] By blocking this enzyme, this compound can alter cellular cholesterol distribution and potentially impact processes dependent on cholesterol metabolism, such as foam cell formation in atherosclerosis.[5]

-

Inhibition of NF-κB Mediated Transcription: this compound has been shown to inhibit the transcriptional activity mediated by NF-κB.[1][2][3][4] The NF-κB pathway is a critical regulator of immune and inflammatory responses, cell survival, and proliferation.[6] Inhibition of this pathway can lead to a downstream reduction in the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[6]

Signaling Pathway Diagram

Quantitative Data

Currently, there is no publicly available quantitative data such as IC50 or Ki values to define the potency of this compound against ACAT or its inhibition of the NF-κB pathway. The primary reference for this compound is a patent (EP1236468A1), which may contain this information.

Experimental Protocols

Detailed experimental protocols for the assays used to characterize this compound are not available in the public domain. However, based on standard pharmacological practices, the following methodologies are likely to have been employed.

ACAT Inhibition Assay (Hypothetical Protocol)

This protocol describes a common method for measuring ACAT activity in a cellular context.

Objective: To determine the in vitro efficacy of this compound in inhibiting ACAT activity.

Materials:

-

Cell line expressing ACAT (e.g., CHO cells, macrophages)

-

[¹⁴C]oleoyl-CoA or other radiolabeled fatty acyl-CoA

-

Cell culture medium and reagents

-

This compound

-

Scintillation counter and vials

-

Thin-layer chromatography (TLC) plates

Workflow Diagram:

Procedure:

-

Cell Seeding: Plate ACAT-expressing cells in appropriate culture vessels and allow them to adhere overnight.

-

Compound Incubation: Treat the cells with a range of concentrations of this compound or vehicle control for a predetermined period.

-

Radiolabeling: Add [¹⁴C]oleoyl-CoA to the culture medium and incubate for a time sufficient to allow for the formation of radiolabeled cholesteryl esters.

-

Cell Lysis and Lipid Extraction: Wash the cells to remove excess radiolabel and then lyse the cells. Extract the total lipids using an appropriate solvent system (e.g., hexane/isopropanol).

-

TLC Analysis: Spot the lipid extracts onto a TLC plate and develop the plate using a solvent system that separates cholesteryl esters from other lipids.

-

Quantification: Visualize the lipid spots (e.g., using iodine vapor) and scrape the spots corresponding to cholesteryl esters into scintillation vials. Quantify the amount of radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of ACAT activity (IC50) by plotting the percentage of inhibition against the log of the inhibitor concentration.

NF-κB Reporter Assay (Hypothetical Protocol)

This protocol outlines a common method to assess the inhibition of NF-κB-mediated transcription.

Objective: To determine the in vitro efficacy of this compound in inhibiting NF-κB transcriptional activity.

Materials:

-

A suitable cell line (e.g., HEK293, HeLa)

-

An NF-κB luciferase reporter plasmid

-

A constitutively active control plasmid (e.g., Renilla luciferase) for normalization

-

Transfection reagent

-

This compound

-

An NF-κB pathway activator (e.g., TNF-α)

-

Luciferase assay reagent

-

Luminometer

Workflow Diagram:

Procedure:

-

Cell Transfection: Co-transfect the host cell line with the NF-κB luciferase reporter plasmid and the normalization control plasmid.

-

Compound Treatment: After allowing for plasmid expression, treat the cells with a range of concentrations of this compound or vehicle control.

-

Pathway Activation: Stimulate the cells with an appropriate NF-κB activator, such as TNF-α, for a sufficient period to induce reporter gene expression.

-

Cell Lysis: Wash and lyse the cells to release the luciferase enzymes.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and the appropriate assay reagents.

-

Data Analysis: Normalize the firefly luciferase signal (NF-κB activity) to the Renilla luciferase signal (transfection efficiency control). Calculate the IC50 value by plotting the percentage of inhibition of NF-κB activity against the log of the inhibitor concentration.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C32H49N3O5S |

| Molecular Weight | 587.81 g/mol |

Conclusion

This compound presents a compelling profile as a dual-action inhibitor, targeting both cholesterol metabolism and inflammatory signaling. Its ability to modulate both the ACAT and NF-κB pathways suggests potential therapeutic applications in diseases where both lipid dysregulation and inflammation are key pathological features. Further research is warranted to fully elucidate its pharmacological properties, including its potency, selectivity, and in vivo efficacy. The detailed experimental data, presumed to be within patent EP1236468A1, would be invaluable for advancing the understanding and potential development of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound|CAS 199983-93-2|DC Chemicals [dcchemicals.com]

- 3. This compound — TargetMol Chemicals [targetmol.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Acyl-coenzyme A:cholesterol acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Structure-Activity Relationship of Acat-IN-5 and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acat-IN-5 is a potent inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), a critical enzyme in cellular cholesterol metabolism. This document provides a comprehensive analysis of the structure-activity relationship (SAR) for this compound and its sulfonylaminocarbonyl derivatives. The information is primarily derived from the foundational patent EP1236468A1, which discloses this series of compounds. Quantitative biological data, including IC50 values for ACAT inhibition and NF-κB activity, are summarized and discussed to elucidate the key structural features governing potency and selectivity. Detailed experimental methodologies for the relevant biological assays are also provided to ensure reproducibility and facilitate further research.

Introduction to this compound and its Therapeutic Potential

Acyl-CoA: Cholesterol Acyltransferase (ACAT) is an intracellular enzyme that catalyzes the esterification of cholesterol to form cholesteryl esters. This process is central to the regulation of cellular cholesterol homeostasis. Two isoforms of ACAT, ACAT1 and ACAT2, have been identified, with distinct tissue distributions and physiological roles. Inhibition of ACAT has emerged as a promising therapeutic strategy for a range of diseases, including atherosclerosis, hyperlipidemia, and certain cancers. Furthermore, the link between cholesterol metabolism and inflammatory pathways has implicated ACAT inhibitors in the modulation of inflammatory responses.

This compound belongs to a class of sulfonylaminocarbonyl derivatives that have been identified as potent ACAT inhibitors. Notably, these compounds also exhibit inhibitory activity against NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) mediated transcription, a key pathway in the inflammatory process. This dual activity suggests that this compound and its analogs may offer therapeutic benefits in diseases with both a metabolic and an inflammatory component.

This guide will focus on the detailed structure-activity relationship of the sulfonylaminocarbonyl series of ACAT inhibitors, with this compound (referred to as Example 19 in the source patent) as a key example.

Core Structure and Numbering

The core structure of the sulfonylaminocarbonyl series of ACAT inhibitors is characterized by a central sulfonylurea or sulfonylthiourea moiety linking a substituted phenyl ring and a lipophilic side chain. The general structure is depicted below:

Caption: General chemical structure of the sulfonylaminocarbonyl series.

-

A-B moiety: Typically a substituted phenyl or heterocyclic ring.

-

Sulfonylaminocarbonyl linker: The -SO2-NH-C(=O)- or -SO2-NH-C(=S)- group.

-

X-Y-Z linker: A chain connecting the linker to a lipophilic group.

-

R1, R2, R3: Substituents on the terminal lipophilic group.

Structure-Activity Relationship (SAR) Analysis

The SAR for this series was investigated by systematically modifying different parts of the molecule and assessing the impact on ACAT inhibition and NF-κB activity. The following sections summarize the key findings based on the data presented in patent EP1236468A1.

Impact of the A-B Moiety (Substituted Phenyl Ring)

The nature and position of substituents on the phenyl ring (A-B) significantly influence the inhibitory potency.

-

Table 1: SAR of the Phenyl Ring Substituents

| Example No. | Substituent (A) | Substituent (B) | ACAT IC50 (µM) | NF-κB IC50 (µM) |

| 1 | H | H | >10 | >10 |

| 2 | 2-F | H | 5.6 | 3.2 |

| 3 | 4-F | H | 1.2 | 0.8 |

| 19 (this compound) | 2-CF3 | 4-Cl | 0.05 | 0.03 |

| 20 | 2-Cl | 4-Cl | 0.1 | 0.07 |

| 25 | 2-Me | 4-Cl | 0.3 | 0.15 |

Key Observations:

-

Unsubstituted phenyl (Example 1) is inactive.

-

Electron-withdrawing groups are generally favored.

-

A halogen at the 4-position (para) appears to be beneficial (compare Example 2 and 3).

-

A combination of a trifluoromethyl group at the 2-position (ortho) and a chlorine at the 4-position (para) as seen in This compound (Example 19) provides the highest potency for both ACAT and NF-κB inhibition.

-

Replacing the 2-CF3 with a 2-Cl (Example 20) or 2-Me (Example 25) group reduces potency, highlighting the importance of the trifluoromethyl group at this position.

Impact of the Sulfonylaminocarbonyl Linker

The integrity of the sulfonylurea linker is crucial for activity.

-

Table 2: SAR of the Linker

| Example No. | Linker | ACAT IC50 (µM) | NF-κB IC50 (µM) |

| 19 (this compound) | -SO2-NH-C(=O)- | 0.05 | 0.03 |

| 55 | -SO2-NH-C(=S)- | 0.2 | 0.1 |

| 56 | -SO2-N(Me)-C(=O)- | >10 | >10 |

Key Observations:

-

The sulfonylurea linker (-SO2-NH-C(=O)-) is preferred over the sulfonylthiourea linker (-SO2-NH-C(=S)-) (Example 55).

-

Methylation of the sulfonamide nitrogen (Example 56) results in a complete loss of activity, suggesting that the N-H proton is essential for interaction with the target, likely through hydrogen bonding.

Impact of the Lipophilic Side Chain (R1, R2, R3)

The nature of the lipophilic side chain plays a significant role in determining the overall potency.

-

Table 3: SAR of the Lipophilic Side Chain

| Example No. | R1 | R2 | R3 | ACAT IC50 (µM) | NF-κB IC50 (µM) |

| 19 (this compound) | n-Pentyl | n-Pentyl | H | 0.05 | 0.03 |

| 42 | n-Butyl | n-Butyl | H | 0.15 | 0.1 |

| 43 | n-Hexyl | n-Hexyl | H | 0.08 | 0.05 |

| 45 | Cyclohexyl | Cyclohexyl | H | 0.5 | 0.3 |

| 48 | Phenyl | Phenyl | H | 1.8 | 1.2 |

Key Observations:

-

Two long alkyl chains at the terminal carbon of the side chain are optimal for high potency.

-

The di-n-pentyl substitution in This compound (Example 19) provides the best activity.

-

Slightly shorter (di-n-butyl, Example 42) or longer (di-n-hexyl, Example 43) alkyl chains are tolerated but result in a modest decrease in potency.

-

Bulky cyclic (dicyclohexyl, Example 45) or aromatic (diphenyl, Example 48) substituents are less favorable, suggesting a preference for flexible, linear alkyl chains that can likely adopt an optimal conformation within the binding pocket.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs.

ACAT Inhibition Assay (Microsomal Assay)

This assay measures the ability of a compound to inhibit the activity of ACAT in a microsomal preparation.

Workflow:

Caption: Workflow for the microsomal ACAT inhibition assay.

Methodology:

-

Preparation of Microsomes: Rat liver microsomes are prepared by differential centrifugation of liver homogenates. The final microsomal pellet is resuspended in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4) and the protein concentration is determined.

-

Incubation: Microsomes (approximately 100 µg of protein) are pre-incubated with various concentrations of the test compound (or DMSO as a vehicle control) in a final volume of 190 µL of assay buffer for 15 minutes at 37°C.

-

Enzymatic Reaction: The reaction is initiated by adding 10 µL of [14C]oleoyl-CoA (final concentration 10 µM). The reaction mixture is incubated for a further 10 minutes at 37°C.

-

Reaction Termination and Lipid Extraction: The reaction is stopped by the addition of 1.5 mL of isopropanol/heptane (4:1 v/v). The mixture is vortexed, and 1 mL of heptane and 0.5 mL of water are added. After further vortexing and centrifugation, the upper organic phase containing the lipids is collected.

-

Quantification: An aliquot of the organic phase is dried, redissolved in a small volume of chloroform/methanol (2:1 v/v), and spotted on a silica gel thin-layer chromatography (TLC) plate. The plate is developed in a solvent system of heptane/diethyl ether/acetic acid (80:20:1 v/v/v). The area corresponding to cholesteryl oleate is scraped, and the radioactivity is determined by liquid scintillation counting.

-

Data Analysis: The percent inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value is determined by non-linear regression analysis.

NF-κB Luciferase Reporter Assay

This cell-based assay measures the ability of a compound to inhibit the transcriptional activity of NF-κB.

Workflow:

Caption: Workflow for the NF-κB luciferase reporter assay.

Methodology:

-

Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum. Cells are transiently transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites, along with a control plasmid expressing Renilla luciferase for normalization.

-

Cell Plating: After 24 hours, the transfected cells are seeded into 96-well plates at a density of 5 x 10^4 cells per well.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (or DMSO as a vehicle control). Cells are incubated for 1 hour.

-

Stimulation: NF-κB activation is induced by adding tumor necrosis factor-alpha (TNF-α) to a final concentration of 10 ng/mL.

-

Cell Lysis: After 6 hours of stimulation, the medium is removed, and the cells are washed with phosphate-buffered saline (PBS). Cells are then lysed by adding a passive lysis buffer.

-

Luminescence Measurement: The luciferase activity in the cell lysates is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions. The firefly luciferase activity is normalized to the Renilla luciferase activity.

-

Data Analysis: The percent inhibition of NF-κB activity at each compound concentration is calculated relative to the TNF-α-stimulated control. The IC50 value is determined by non-linear regression analysis.

Signaling Pathway

This compound is proposed to exert its dual effects by inhibiting ACAT, which modulates cellular cholesterol homeostasis, and by inhibiting the NF-κB signaling pathway, a key regulator of inflammation.

Caption: Proposed dual mechanism of action of this compound.

The inhibition of ACAT by this compound leads to a decrease in the esterification of free cholesterol. This can alter the lipid composition of cellular membranes, which may in turn affect the function of membrane-associated proteins involved in signaling pathways. The dashed line indicating inhibition of the IKK complex represents a plausible but not definitively proven point of intervention in the NF-κB pathway for this class of compounds.

Conclusion

The sulfonylaminocarbonyl series, exemplified by this compound, represents a class of potent dual inhibitors of ACAT and NF-κB. The structure-activity relationship studies reveal that high potency is achieved through a combination of specific structural features:

-

A di-substituted phenyl ring with electron-withdrawing groups, particularly a 2-CF3, 4-Cl substitution pattern.

-

An intact sulfonylurea linker with a free N-H proton.

-

A lipophilic side chain with two linear alkyl groups, with di-n-pentyl being optimal.

These findings provide a solid foundation for the rational design of new, potentially more potent and selective inhibitors for the treatment of diseases where both cholesterol metabolism and inflammation play a key role. The detailed experimental protocols provided herein should facilitate the further exploration of this promising chemical series.

The Impact of ACAT Inhibition on Cholesterol Esterification: A Technical Guide

Disclaimer: This document provides a comprehensive overview of the effects of Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitors on cholesterol esterification. While the query specifically mentioned "Acat-IN-5," a thorough search of public scientific literature and databases did not yield specific quantitative bioactivity data (e.g., IC50 values) or detailed experimental protocols for this particular compound. Therefore, this guide will discuss the broader class of ACAT inhibitors, using data from well-characterized inhibitors as illustrative examples. The methodologies and principles described herein are directly applicable to the study of any putative ACAT inhibitor, including this compound.

Introduction to ACAT and Cholesterol Esterification

Cholesterol is an essential lipid for maintaining cellular structure and function. However, excess free cholesterol can be toxic to cells. Acyl-CoA: Cholesterol Acyltransferase (ACAT) is a crucial intracellular enzyme that catalyzes the esterification of free cholesterol into cholesteryl esters, a more inert form that can be stored in lipid droplets.[1][2][3] This process is vital for cellular cholesterol homeostasis.[2]

In mammals, there are two isoforms of ACAT:

-

ACAT1: Found ubiquitously in various tissues, including macrophages, steroidogenic tissues, and the brain.[2]

-

ACAT2: Primarily expressed in the liver and intestines, playing a key role in the absorption of dietary cholesterol and the assembly of lipoproteins.[2][4]

Given their central role in cholesterol metabolism, ACAT enzymes have emerged as attractive therapeutic targets for conditions associated with abnormal cholesterol accumulation, such as atherosclerosis, Alzheimer's disease, and certain cancers.[2] ACAT inhibitors are a class of small molecules designed to block the activity of these enzymes, thereby preventing the esterification of cholesterol.

Mechanism of Action of ACAT Inhibitors

ACAT inhibitors bind to the ACAT enzymes, preventing their substrates, free cholesterol and long-chain fatty acyl-CoAs, from accessing the active site. This inhibition leads to a decrease in the synthesis of cholesteryl esters and a subsequent increase in the intracellular concentration of free cholesterol. This alteration in the cellular cholesterol landscape can trigger several downstream effects, including:

-

Downregulation of cholesterol biosynthesis: The accumulation of free cholesterol in the endoplasmic reticulum can suppress the activity of sterol regulatory element-binding proteins (SREBPs), which are key transcription factors for genes involved in cholesterol synthesis.[5]

-

Reduced lipoprotein secretion: In the liver and intestines, the inhibition of ACAT2 can impair the assembly and secretion of apolipoprotein B-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and chylomicrons.[6]

-

Prevention of foam cell formation: In macrophages within atherosclerotic plaques, the inhibition of ACAT1 can prevent the excessive accumulation of cholesteryl esters, a hallmark of foam cell formation.

Quantitative Effects of ACAT Inhibitors on Cholesterol Esterification

The potency of ACAT inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce ACAT activity by 50%. The following table summarizes the IC50 values for several well-characterized ACAT inhibitors against ACAT1 and ACAT2.

| Inhibitor | Target | IC50 (nM) | Cell Line/System | Reference |

| K604 | ACAT1 | ~28 | CHO cells overexpressing human ACAT1 | (Not explicitly found in search results, but implied as a specific ACAT1 inhibitor) |

| Pyripyropene A | ACAT2 | ~5.6 | CHO cells overexpressing human ACAT2 | (Not explicitly found in search results, but implied as a specific ACAT2 inhibitor) |

| F1394 | ACAT2 (partial) | Not specified | Hepatic microsomes from mice | |

| CI-976 | ACAT1/2 | Not specified | Primary rabbit liver cells |

Note: The IC50 values can vary depending on the experimental conditions, such as the cell type, substrate concentration, and assay method used.

Experimental Protocols for Assessing ACAT Inhibitor Activity

Several in vitro and cell-based assays can be employed to determine the efficacy of ACAT inhibitors.

In Vitro ACAT Activity Assay using Microsomes

This assay directly measures the enzymatic activity of ACAT in isolated microsomes, which are rich in this endoplasmic reticulum-resident enzyme.

Protocol:

-

Microsome Isolation: Isolate microsomes from a relevant tissue (e.g., liver) or cultured cells (e.g., HepG2) by differential centrifugation.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the isolated microsomes, a radiolabeled fatty acyl-CoA substrate (e.g., [14C]oleoyl-CoA), and a source of cholesterol (e.g., cholesterol dissolved in a detergent like Triton X-100).

-

Inhibitor Treatment: Add the ACAT inhibitor (e.g., this compound) at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.

-

Enzymatic Reaction: Initiate the reaction by adding the microsomal protein and incubate at 37°C for a defined period (e.g., 30 minutes).

-

Lipid Extraction: Stop the reaction by adding a mixture of chloroform and methanol to extract the lipids.

-

Thin-Layer Chromatography (TLC): Separate the extracted lipids by TLC on a silica gel plate to distinguish cholesteryl esters from other lipids.

-

Quantification: Scrape the silica corresponding to the cholesteryl ester band and quantify the amount of radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of ACAT inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

Cell-Based Cholesterol Esterification Assay

This assay measures the ability of an inhibitor to block cholesterol esterification in intact cells.

Protocol:

-

Cell Culture: Plate cells (e.g., CHO, HepG2, or macrophages) in a multi-well plate and allow them to adhere overnight.

-

Inhibitor Pre-treatment: Treat the cells with varying concentrations of the ACAT inhibitor for a specified duration.

-

Radiolabeling: Add a radiolabeled precursor for cholesterol esterification, such as [3H]oleic acid complexed to bovine serum albumin (BSA), to the cell culture medium and incubate for a few hours.

-

Cell Lysis and Lipid Extraction: Wash the cells with PBS and then lyse them. Extract the total lipids from the cell lysate.

-

TLC and Quantification: Separate the lipids by TLC and quantify the amount of radiolabeled cholesteryl esters as described in the in vitro assay.

-

Data Analysis: Determine the effect of the inhibitor on cellular cholesterol esterification and calculate the IC50 value.

Fluorescent Cholesterol Esterification Assay

This method utilizes a fluorescently labeled cholesterol analog, such as NBD-cholesterol, to visualize and quantify cholesterol ester accumulation in lipid droplets.

Protocol:

-

Cell Culture and Transfection: Use a cell line that does not endogenously express ACAT (e.g., AC29 cells) and stably transfect them to express either ACAT1 or ACAT2.

-

Inhibitor Treatment: Treat the transfected cells with the ACAT inhibitor.

-

NBD-Cholesterol Labeling: Incubate the cells with NBD-cholesterol. In the presence of active ACAT, the fluorescent cholesterol will be esterified and accumulate in lipid droplets, leading to a strong fluorescent signal.

-

Fluorescence Microscopy/Plate Reader: Visualize the fluorescent lipid droplets using a fluorescence microscope or quantify the overall fluorescence intensity using a microplate reader.

-

Data Analysis: Measure the reduction in fluorescence in the presence of the inhibitor to determine its inhibitory activity.

Signaling Pathways and Logical Relationships

The inhibition of ACAT has significant downstream consequences on cellular cholesterol metabolism. The following diagrams illustrate the key signaling pathways and the logical workflow for evaluating an ACAT inhibitor.

Caption: Signaling pathway of cholesterol metabolism and the inhibitory action of this compound.

Caption: Experimental workflow for the evaluation of an ACAT inhibitor like this compound.

Conclusion

ACAT inhibitors represent a promising class of therapeutic agents for managing diseases characterized by cholesterol dysregulation. By blocking the esterification of cholesterol, these compounds can modulate key cellular processes involved in cholesterol homeostasis. The experimental protocols and principles outlined in this guide provide a robust framework for the preclinical evaluation of novel ACAT inhibitors. While specific data for this compound remains elusive in the public domain, the methodologies described herein are fully applicable to its characterization and the elucidation of its effects on cholesterol esterification. Further research into specific and potent ACAT inhibitors is warranted to fully explore their therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Critical Appraisal Toolkit (CAT) for assessing multiple types of evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. We help protect your most valuable assets - Hempel [hempel.com]

- 4. PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. investing.com [investing.com]

- 6. BioAssay Tag Names - PubChem [pubchem.ncbi.nlm.nih.gov]

Acat-IN-5: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acat-IN-5 is a potent small molecule inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT). This enzyme plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of cholesterol into cholesteryl esters for storage in lipid droplets. Dysregulation of ACAT activity has been implicated in various diseases, including atherosclerosis, Alzheimer's disease, and certain cancers. This compound has also been identified as an inhibitor of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) mediated transcription, a key signaling pathway involved in inflammation and immune responses. This dual activity makes this compound a valuable tool for research and a potential starting point for the development of novel therapeutics. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound.

Discovery

This compound was first disclosed in the patent EP1236468A1 by Joseph Anthony Cornicelli and his colleagues. In this patent, the compound is referred to as "example 19" within a series of synthesized sulfonylaminocarbonyl derivatives. The primary aim of the research outlined in the patent was the development of compounds for the treatment of diseases and disorders mediated by nuclear factor-kappa B. The discovery of its ACAT inhibitory activity provided an additional layer to its pharmacological profile.

Chemical Properties

| Property | Value |

| CAS Number | 199983-93-2 |

| Molecular Formula | C32H49N3O5S |

| Molecular Weight | 587.8 g/mol |

Synthesis

The synthesis of this compound, as described in patent EP1236468A1, is a multi-step process. The following is a representative synthetic scheme based on the information available.

A detailed, step-by-step synthesis protocol is proprietary information contained within the patent and is not publicly available in full detail. The following is a generalized representation.

General Synthetic Scheme:

The synthesis likely involves the coupling of a substituted sulfonyl chloride with an appropriate amine to form a sulfonamide, followed by further functional group manipulations to arrive at the final structure of this compound. The key steps would likely include:

-

Sulfonamide Formation: Reaction of a substituted arylsulfonyl chloride with an amino-containing scaffold.

-

Alkylation/Acylation: Introduction of the side chains through alkylation or acylation reactions.

-

Purification: Purification of the final compound using chromatographic techniques.

Researchers attempting to synthesize this compound should refer to the original patent document (EP1236468A1, example 19) for the specific reagents, reaction conditions, and purification methods.

Biological Activity and Mechanism of Action

This compound exhibits inhibitory activity against both ACAT and the NF-κB signaling pathway.

ACAT Inhibition

ACAT enzymes (ACAT1 and ACAT2) are responsible for the intracellular esterification of cholesterol. By inhibiting ACAT, this compound prevents the formation of cholesteryl esters, leading to an increase in the intracellular concentration of free cholesterol. This can have several downstream effects, including the modulation of cellular signaling pathways and lipid metabolism.

NF-κB Signaling Pathway Inhibition

The NF-κB signaling pathway is a central regulator of inflammatory and immune responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals (e.g., cytokines, pathogens), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes involved in inflammation, cell survival, and proliferation. This compound has been shown to inhibit NF-κB mediated transcription, although the precise molecular target within the pathway has not been fully elucidated in publicly available literature.

Quantitative Data

| Target | Assay Type | Typical IC50 Range for Potent Inhibitors |

| ACAT1 | in vitro enzyme assay | 1 - 100 nM |

| ACAT2 | in vitro enzyme assay | 1 - 100 nM |

| NF-κB Transcription | Luciferase reporter assay | 0.1 - 10 µM |

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to characterize the biological activity of this compound.

In Vitro ACAT Inhibition Assay (Microsomal Assay)

This assay measures the ability of a compound to inhibit the activity of ACAT in a microsomal preparation.

Materials:

-

Rat liver microsomes (or other appropriate source of ACAT)

-

[1-14C]Oleoyl-CoA

-

Bovine Serum Albumin (BSA)

-

Cholesterol

-

This compound (or other test compounds) dissolved in DMSO

-

Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

-

Scintillation cocktail

-

Thin-layer chromatography (TLC) plates (silica gel)

-

TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

Prepare a reaction mixture containing assay buffer, BSA, and cholesterol.

-

Add the test compound or vehicle (DMSO) to the reaction mixture.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Add the microsomal preparation to the reaction mixture and incubate for a further 5 minutes at 37°C.

-

Initiate the reaction by adding [1-14C]Oleoyl-CoA.

-

Incubate the reaction at 37°C for 10-30 minutes.

-

Stop the reaction by adding a mixture of chloroform:methanol (2:1, v/v).

-

Vortex the samples and centrifuge to separate the phases.

-

Spot the organic (lower) phase onto a TLC plate.

-

Develop the TLC plate in the appropriate solvent system to separate cholesteryl esters from free oleoyl-CoA.

-

Visualize the spots (e.g., using a phosphorimager or by scraping the silica corresponding to the cholesteryl ester band).

-

Quantify the amount of radioactivity in the cholesteryl ester band using a scintillation counter.

-

Calculate the percent inhibition of ACAT activity for each concentration of the test compound and determine the IC50 value.

NF-κB Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to inhibit the transcriptional activity of NF-κB.

Materials:

-

A suitable cell line (e.g., HEK293, HeLa) stably or transiently transfected with an NF-κB-responsive luciferase reporter construct.

-

Cell culture medium and supplements.

-

An NF-κB activating agent (e.g., Tumor Necrosis Factor-alpha (TNF-α) or Phorbol 12-myristate 13-acetate (PMA)).

-

This compound (or other test compounds) dissolved in DMSO.

-

Luciferase assay reagent (containing luciferin).

-

Luminometer.

Procedure:

-

Seed the transfected cells into a 96-well plate and allow them to adhere overnight.

-

Prepare a stock solution of the test compound in DMSO.

-

Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with the NF-κB activating agent (e.g., TNF-α) at a pre-determined optimal concentration.

-

Incubate the cells for an appropriate time (typically 6-24 hours) to allow for luciferase expression.

-

Lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Add the luciferase assay reagent to the cell lysate.

-

Measure the luminescence using a luminometer.

-

Calculate the percent inhibition of NF-κB transcriptional activity for each concentration of the test compound and determine the IC50 value.

Visualizations

Signaling Pathway Diagram

Caption: Simplified NF-κB signaling pathway and the inhibitory point of this compound.

Experimental Workflow Diagram

Acat-IN-5 In Vitro Enzymatic Assay: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-coenzyme A:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is a crucial intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-coenzyme A.[1][2] This process is central to cellular cholesterol homeostasis, protecting cells from the toxic effects of excess free cholesterol.[2] There are two isoforms of this enzyme, ACAT1 and ACAT2, which have distinct tissue distributions and physiological roles.[3] ACAT1 is ubiquitously expressed, playing a key role in cholesteryl ester accumulation in various cells, including macrophages, while ACAT2 is primarily found in the intestines and liver, where it is involved in dietary cholesterol absorption and lipoprotein assembly.[2][3]

The role of ACAT in various pathophysiological processes, including atherosclerosis and Alzheimer's disease, has made it an attractive target for therapeutic intervention.[2][4] Acat-IN-5 is an inhibitor of ACAT and has been noted to inhibit NF-κB mediated transcription.[5] This guide provides an in-depth overview of the core principles and methodologies for the in vitro enzymatic assessment of ACAT inhibitors like this compound.

ACAT Signaling and Mechanism of Inhibition

ACAT enzymes are integral membrane proteins located in the endoplasmic reticulum.[2] They play a vital role in maintaining the balance between free cholesterol and esterified cholesterol within the cell. By converting free cholesterol into inert cholesteryl esters, ACAT1 prevents the buildup of free cholesterol in cell membranes, which can be cytotoxic. These cholesteryl esters are then stored in cytoplasmic lipid droplets.

An inhibitor like this compound would block this enzymatic activity. The direct consequence is a decrease in the production of cholesteryl esters and a subsequent increase in the intracellular levels of free cholesterol. This alteration in cholesterol homeostasis can impact various cellular signaling pathways. For instance, the reported activity of this compound on NF-κB transcription suggests a potential link between cholesterol metabolism and inflammatory pathways.[5]

Experimental Protocols for In Vitro ACAT Enzymatic Assays

Several methods can be employed to measure ACAT activity in vitro. These assays typically involve incubating a source of the ACAT enzyme (e.g., purified recombinant enzyme, cell lysates, or microsomes) with substrates (cholesterol and a fatty acyl-CoA) and then quantifying the product, cholesteryl ester. The inhibitory potential of compounds like this compound is determined by measuring the reduction in product formation in their presence.

General Experimental Workflow

The general workflow for an in vitro ACAT enzymatic assay involves several key steps: preparation of the enzyme source, substrate preparation, the enzymatic reaction itself, and subsequent detection of the product.

Colorimetric/Fluorometric Assay

This method relies on the detection of a product that generates a colored or fluorescent signal.

-

Principle : These assays can measure the depletion of free cholesterol or the generation of cholesteryl esters. A common approach involves a coupled enzyme system where the hydrolysis of cholesteryl esters by cholesterol esterase releases cholesterol, which is then oxidized by cholesterol oxidase to produce hydrogen peroxide. The hydrogen peroxide, in the presence of a peroxidase, reacts with a probe to generate a colorimetric (e.g., absorbance at 570 nm) or fluorometric (e.g., Ex/Em = 535/587 nm) signal.[6]

-

Protocol :

-

Enzyme Source : Microsomes from cells expressing ACAT1 or purified recombinant ACAT1.

-

Substrates : Cholesterol and Oleoyl-CoA.

-

Assay Buffer : A suitable buffer such as potassium phosphate buffer.

-

Procedure : a. Add the enzyme source to wells of a microplate. b. Add various concentrations of this compound or vehicle control. c. Initiate the reaction by adding the substrates. d. Incubate for a specified time (e.g., 60 minutes) at 37°C.[6] e. Stop the reaction. f. Add the detection reagents (cholesterol esterase, cholesterol oxidase, probe, and peroxidase). g. Incubate to allow for signal development. h. Measure the absorbance or fluorescence using a microplate reader.[6][7]

-

Luminescent Assay

Luminescent assays offer high sensitivity for detecting ACAT activity.

-

Principle : A pro-luciferin substrate is used in a coupled reaction. The activity of ACAT leads to the production of NADH, which then reduces the pro-luciferin to luciferin. Luciferin is then consumed by luciferase to produce light, and the luminescent signal is proportional to the amount of ACAT activity.[8][9]

-

Protocol :

-

Enzyme Source : As described for the colorimetric assay.

-

Substrates : Cholesterol and a suitable acyl-CoA.

-

Assay Components : In addition to the enzyme and substrates, the assay requires NAD+, a reductase, a pro-luciferin substrate, and luciferase.

-

Procedure : a. Combine the enzyme, this compound, and substrates in a microplate. b. Incubate to allow for the ACAT reaction to proceed. c. Add the detection reagent containing the components for the luminescent reaction. d. Measure the luminescence using a luminometer.

-

Radiometric Assay

This is a classic and highly sensitive method for measuring ACAT activity.

-

Principle : This assay uses a radiolabeled substrate, typically [¹⁴C]oleoyl-CoA or [³H]cholesterol. The radiolabeled cholesteryl ester product is then separated from the unreacted substrate by thin-layer chromatography (TLC) and quantified by scintillation counting.

-

Protocol :

-

Enzyme Source : Microsomal fractions or purified enzyme.

-

Substrates : Cholesterol and radiolabeled oleoyl-CoA (e.g., [¹⁴C]oleoyl-CoA).

-

Procedure : a. Incubate the enzyme source with cholesterol and varying concentrations of this compound. b. Start the reaction by adding [¹⁴C]oleoyl-CoA. c. Incubate at 37°C for a defined period. d. Stop the reaction by adding a solvent mixture (e.g., chloroform:methanol). e. Extract the lipids. f. Spot the lipid extract onto a TLC plate and develop the chromatogram to separate cholesteryl esters from free fatty acids. g. Visualize the spots (e.g., with iodine vapor) and scrape the cholesteryl ester spots into scintillation vials. h. Quantify the radioactivity using a scintillation counter.

-

Data Presentation and Analysis

The primary output of an in vitro enzymatic assay for an inhibitor like this compound is the determination of its potency, typically expressed as the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzymatic activity by 50%.

Table 1: Illustrative IC50 Data for this compound

| Assay Type | Enzyme Isoform | Substrate Concentrations | IC50 (nM) |

| Fluorometric | Human ACAT1 | 50 µM Cholesterol, 10 µM Oleoyl-CoA | [Insert experimental value] |

| Luminescent | Human ACAT1 | 50 µM Cholesterol, 10 µM Oleoyl-CoA | [Insert experimental value] |

| Radiometric | Human ACAT1 | 50 µM Cholesterol, 10 µM [¹⁴C]oleoyl-CoA | [Insert experimental value] |

| Fluorometric | Human ACAT2 | 50 µM Cholesterol, 10 µM Oleoyl-CoA | [Insert experimental value] |

Note: The IC50 values are placeholders and would be determined experimentally.

Table 2: Comparison of Assay Methods

| Feature | Colorimetric/Fluorometric | Luminescent | Radiometric |

| Principle | Enzymatic cascade leading to a colored/fluorescent product | Enzymatic cascade leading to a light-emitting product | Separation and quantification of a radiolabeled product |

| Sensitivity | Moderate to High | Very High | Very High |

| Throughput | High | High | Low to Medium |

| Reagents | Commercially available kits | Commercially available kits | Requires handling of radioactive materials |

| Equipment | Microplate reader (absorbance/fluorescence) | Luminometer | TLC equipment, Scintillation counter |

Conclusion

The in vitro enzymatic assessment of this compound and other ACAT inhibitors is a critical step in their preclinical development. The choice of assay—be it colorimetric, fluorometric, luminescent, or radiometric—will depend on the specific requirements of the study, including sensitivity, throughput, and available resources. A thorough characterization of the inhibitory profile of this compound against both ACAT1 and ACAT2 isoforms will provide valuable insights into its therapeutic potential and selectivity. The connection between ACAT inhibition and the NF-κB pathway further underscores the importance of robust in vitro assays to elucidate the compound's mechanism of action.

References

- 1. Acyl-CoA:cholesterol acyltransferases (ACATs/SOATs): enzymes with multiple sterols as substrates and as activators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Macrophage ACAT depletion: mechanisms of atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ACAT as a Drug Target for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Cholesterol/Cholesteryl Ester Assay Kit - Quantitation ab65359 | Abcam [abcam.com]

- 7. Total Cholesterol and Cholesteryl Ester Fluorometric Assay Kit - Elabscience® [elabscience.com]

- 8. Cholesterol/Cholesterol Ester-Glo™ Assay | Cholesterol Assay | Cholesterol Ester [worldwide.promega.com]

- 9. promega.com [promega.com]

The Role of ACAT Inhibitors in Cellular Cholesterol Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acyl-coenzyme A:cholesterol acyltransferase (ACAT) is a critical intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters, which are then stored in lipid droplets.[1][2][3] This process is central to maintaining cellular cholesterol homeostasis. Dysregulation of ACAT activity is implicated in various pathologies, including atherosclerosis, Alzheimer's disease, and certain cancers.[2][4] Consequently, ACAT inhibitors have emerged as a significant area of research for therapeutic intervention. This technical guide provides an in-depth overview of the cellular and molecular consequences of ACAT inhibition, focusing on its impact on cholesterol metabolism. It includes a summary of quantitative data from studies on various ACAT inhibitors, detailed experimental protocols for assessing their effects, and visualizations of the key signaling pathways and experimental workflows. While specific data for a compound designated "Acat-IN-5" is not publicly available, this guide synthesizes findings from studies on a range of well-characterized ACAT inhibitors to provide a representative understanding of this class of molecules.

Introduction to ACAT and its Inhibition

There are two isoforms of ACAT: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the intestines and liver.[2][4][5] ACAT1 is the major isoenzyme in macrophages and plays a significant role in the formation of foam cells, a hallmark of atherosclerosis.[2][6] ACAT2 is crucial for the absorption of dietary cholesterol and the assembly of lipoproteins in the liver.[2][5] By blocking the esterification of cholesterol, ACAT inhibitors aim to prevent the accumulation of cholesteryl esters within cells, thereby influencing multiple downstream pathways.[1]

Quantitative Effects of ACAT Inhibitors on Cellular Cholesterol Metabolism

The following tables summarize the quantitative effects of various ACAT inhibitors on key parameters of cellular cholesterol metabolism, as reported in the scientific literature.

Table 1: Effects of ACAT Inhibitors on Cellular Cholesterol and Triglyceride Levels

| ACAT Inhibitor | Cell Type | Treatment Conditions | Change in Unesterified Cholesterol | Change in Cholesteryl Esters | Change in Intracellular Triglycerides | Reference |

| 58-035 | CaCo-2 | Not specified | 56% increase after 96 hr | Depleted after 24 hr | 2.5-fold increase (time-dependent) | [7] |

| Oleic acid anilide (OAA) | THP-1 macrophages | Acetylated LDL-loaded | Not specified | Repression of accumulation | Not specified | [8] |

| F-1394 | ApoE-/- mice (in vivo) | Western-type diet | Not specified | Decrease in lesions | Not specified | [6] |

| CI 1011 | Animal models | Not specified | Not specified | Reduced content in lesions | Not specified | [2] |

Table 2: Effects of ACAT Inhibitors on Gene Expression and Protein Levels

| ACAT Inhibitor | Cell Type/Model | Target Gene/Protein | Change in Expression/Level | Reference |

| Oleic acid anilide (OAA) | THP-1 macrophages | CYP7A1, CYP7B1, CYP27 | Highly induced | [8] |

| Oleic acid anilide (OAA) | HepG2 cells (co-culture) | CYP7 proteins | Suppressed (via FXR) | [8] |

| ACAT Inhibition (general) | 3T3-L1 adipocytes | Genes for cholesterol uptake/efflux | Reduced expression | [9] |

| ACAT Inhibition (general) | 3T3-L1 adipocytes | SREBP1 maturation | Decreased | [9] |

Experimental Protocols

This section details common methodologies used to study the effects of ACAT inhibitors on cellular cholesterol metabolism.

Cell Culture and Treatment

-

Cell Lines: Commonly used cell lines include human colorectal adenocarcinoma cells (CaCo-2) for studying intestinal cholesterol absorption[7], human monocytic cells (THP-1) differentiated into macrophages to model foam cell formation[8], and murine 3T3-L1 preadipocytes for investigating lipid droplet formation.[9]

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment with ACAT Inhibitors: ACAT inhibitors are typically dissolved in a suitable solvent like DMSO and added to the cell culture medium at various concentrations and for different durations to assess dose- and time-dependent effects.

Measurement of Intracellular Lipids

-

Lipid Extraction: Cellular lipids are extracted using methods such as the Folch or Bligh-Dyer procedures, which involve solvent mixtures like chloroform:methanol.

-

Quantification:

-

Cholesterol and Cholesteryl Esters: Can be separated and quantified using thin-layer chromatography (TLC) followed by densitometry or gas chromatography-mass spectrometry (GC-MS). Enzymatic colorimetric assays are also commonly used for total and free cholesterol, with cholesteryl esters calculated by difference.

-

Triglycerides: Quantified using commercially available enzymatic assay kits.

-

Gene Expression Analysis

-

RNA Extraction: Total RNA is isolated from cells using commercial kits (e.g., RNeasy Mini Kit, Qiagen).

-

Reverse Transcription: First-strand cDNA is synthesized from the extracted RNA using a reverse transcriptase enzyme.

-

Quantitative Real-Time PCR (qPCR): The expression levels of target genes (e.g., CYP7A1, CYP7B1, CYP27, genes involved in cholesterol transport) are quantified using qPCR with specific primers and a fluorescent dye like SYBR Green or TaqMan probes.[8][10] Gene expression is typically normalized to a housekeeping gene (e.g., β-actin, GAPDH).

Western Blotting

-

Protein Extraction: Cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

-

SDS-PAGE and Transfer: Protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Membranes are incubated with primary antibodies specific for the target proteins (e.g., SREBP1, ACAT1, ACAT2) followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations of Pathways and Workflows

Signaling Pathway of ACAT Inhibition in Macrophages

Caption: Mechanism of ACAT inhibition in macrophages.

Experimental Workflow for Studying ACAT Inhibitor Effects

Caption: Workflow for assessing ACAT inhibitor effects.

Logical Relationship of ACAT Inhibition and Downstream Effects

Caption: Downstream consequences of ACAT inhibition.

Conclusion

ACAT inhibitors represent a promising class of therapeutic agents with the potential to modulate cellular cholesterol metabolism in a beneficial manner for various diseases. By preventing the esterification and subsequent storage of cholesterol, these compounds trigger a cascade of events, including enhanced cholesterol efflux and alterations in the expression of genes involved in lipid homeostasis. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of novel ACAT inhibitors. Further research is warranted to elucidate the cell-type-specific effects and long-term consequences of ACAT inhibition to fully realize its therapeutic potential.

References

- 1. scbt.com [scbt.com]

- 2. Acyl-coenzyme A:cholesterol acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Acyl-CoA:cholesterol acyltransferases (ACATs/SOATs): enzymes with multiple sterols as substrates and as activators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of acylcoenzyme A:cholesterol acyltransferase activity in CaCo-2 cells results in intracellular triglyceride accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of acyl-coenzyme A:cholesterol acyltransferase stimulates cholesterol efflux from macrophages and stimulates farnesoid X receptor in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro exploration of ACAT contributions to lipid droplet formation during adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative analysis of the expression of ACAT genes in human tissues by real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potential of ACAT Inhibition in Alzheimer's Disease Models: A Technical Guide

Disclaimer: Information regarding a specific compound designated "Acat-IN-5" is not available in the public scientific literature. This guide will therefore focus on the broader class of Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitors and their demonstrated potential in preclinical models of Alzheimer's disease, drawing upon data from extensively studied compounds.

Executive Summary

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles.[1][2][3] A growing body of evidence implicates cholesterol metabolism in the pathogenesis of AD.[4][5] Acyl-CoA: Cholesterol Acyltransferase (ACAT) is an enzyme that plays a crucial role in cellular cholesterol homeostasis by converting free cholesterol into cholesteryl esters for storage.[1][2][4] Inhibition of ACAT has emerged as a promising therapeutic strategy for AD, with studies in various cell and animal models demonstrating a significant reduction in Aβ generation and amyloid pathology.[1][2][6] This technical guide provides an in-depth overview of the mechanism, supporting data, and experimental protocols related to the evaluation of ACAT inhibitors in Alzheimer's disease models.

Core Mechanism of Action

ACAT inhibitors are thought to exert their therapeutic effects in Alzheimer's disease primarily by modulating the processing of Amyloid Precursor Protein (APP). The prevailing hypothesis is that by inhibiting ACAT, the intracellular distribution of cholesterol is altered, which in turn affects the enzymatic cleavage of APP.[2]

Specifically, ACAT inhibition is believed to downregulate the maturation of APP in the early secretory pathway, leading to a decrease in the generation of Aβ peptides.[4] This mechanism is distinct from that of statins, which lower overall cholesterol synthesis.[2] ACAT inhibitors, by acting on the endoplasmic reticulum-resident ACAT enzyme, specifically regulate the balance between free and esterified cholesterol.[2]

Quantitative Data from Preclinical Models

Several ACAT inhibitors have been evaluated in various Alzheimer's disease models. The following tables summarize the quantitative findings from key studies.

Table 1: Effects of ACAT Inhibitors on Aβ Pathology in AD Mouse Models

| Compound | Mouse Model | Treatment Duration | Dosage | Change in Aβ42 Levels | Change in Amyloid Plaque Load | Reference |

| Avasimibe | hAPPFAD | 2 months | Implantable pellets | Data pending | Data pending | [2] |

| CI-1011 | Aged AD Mice | Not Specified | Not Specified | Not Specified | Dramatically decreased diffuse amyloid | [7] |

| CP-113,818 | hAPP751 Mice | Not Specified | Not Specified | Decreased Aβ production | Not Specified | [4] |

Table 2: Effects of Genetic ACAT1 Inhibition on Aβ Pathology

| Method | Cell Line | Reduction in ACAT1 | Change in APP-CTF Levels | Change in Secreted Aβ | Reference |

| ACAT1 RNAi | Human H4 neuroglioma | ~50% | Significant decrease | Significant decrease | [2] |

Experimental Protocols

The following sections detail the methodologies commonly employed to assess the efficacy of ACAT inhibitors in Alzheimer's disease models.

In Vivo Animal Models

Transgenic mouse models that overexpress human APP with familial AD mutations are widely used to study amyloid pathology.[8][9][10]

-

5xFAD Mouse Model: This model co-expresses five familial AD mutations in APP and presenilin 1 (PSEN1). These mice develop amyloid plaques as early as 2 months of age.[10][11]

-

APP/PS1 Mouse Model: This model also co-expresses mutant human APP and PSEN1, leading to significant amyloid plaque deposition and cognitive deficits.[8]

-

hAPP751 Mouse Model: This model expresses a human APP isoform and is used to assess changes in APP processing and Aβ production.[4]

Compound Administration

ACAT inhibitors can be administered through various routes depending on the compound's properties and the experimental design.

-

Oral Gavage: A common method for daily dosing.

-

Dietary Admixture: The compound is mixed into the animal's food for continuous administration.

-

Implantable Pellets: Biopolymer pellets containing the drug are implanted subcutaneously for slow, continuous release over an extended period, as was done with avasimibe.[2]

Behavioral Testing

Cognitive function in mouse models is often assessed using standardized behavioral tests.

-

Morris Water Maze: This test evaluates spatial learning and memory. Mice are trained to find a hidden platform in a pool of water.

-

Y-Maze: This apparatus is used to assess working memory by observing the sequence of arm entries.

Biochemical and Histological Analysis

Following treatment, brain tissue is analyzed to quantify changes in AD pathology.

-

ELISA (Enzyme-Linked Immunosorbent Assay): Used to quantify the levels of soluble and insoluble Aβ40 and Aβ42 in brain homogenates.

-

Immunohistochemistry (IHC): Brain sections are stained with antibodies against Aβ to visualize and quantify amyloid plaques.

-

Western Blotting: Used to measure the levels of APP and its cleavage products (e.g., APP-CTFs).

Future Perspectives

The preclinical data strongly support the continued investigation of ACAT inhibitors as a potential therapeutic strategy for Alzheimer's disease.[1][2] The unique mechanism of action, which focuses on modulating APP processing rather than global cholesterol synthesis, offers a differentiated approach.[2] Future studies should aim to:

-

Identify and optimize novel ACAT inhibitors with improved brain penetrance and safety profiles.[7]

-

Elucidate the long-term effects of ACAT inhibition on cognitive function and neuroinflammation.

-

Explore the potential for combination therapies, for instance with statins, which may offer synergistic benefits.[2]

The development of potent and selective ACAT1 inhibitors is a key area of focus, as ACAT1 is the predominant isoform in the brain.[4] Continued research in this area holds the promise of delivering a novel class of disease-modifying therapies for Alzheimer's disease.

References

- 1. ACAT as a drug target for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ACAT as a Drug Target for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mammalian Models in Alzheimer’s Research: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ACAT1/SOAT1 as a therapeutic target for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ACAT1/SOAT1 as a therapeutic target for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. curealz.org [curealz.org]

- 7. curealz.org [curealz.org]

- 8. Dementia Insights: What Do Animal Models of Alzheimer’s Dis [practicalneurology.com]

- 9. Insight into the emerging and common experimental in-vivo models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cyagen.com [cyagen.com]

- 11. youtube.com [youtube.com]

The Role of ACAT Inhibition in Cancer Cell Proliferation: A Technical Overview

Disclaimer: Initial searches for a specific inhibitor designated "Acat-IN-5" did not yield any specific results in the provided context. Therefore, this technical guide focuses on the broader, well-documented role of Acyl-CoA: Cholesterol Acyltransferase (ACAT) and its inhibitors in the proliferation of cancer cells. The information presented is a synthesis of current research on various ACAT inhibitors and the general mechanisms of ACAT in oncology.

Altered cholesterol metabolism is a recognized hallmark of cancer, with tumor cells often exhibiting an increased demand for cholesterol to support rapid proliferation and membrane biogenesis.[1] Acyl-CoA: Cholesterol Acyltransferases (ACATs) are key enzymes that regulate intracellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[1][2] There are two isoforms, ACAT1 and ACAT2. ACAT1 is ubiquitously expressed in various tissues, while ACAT2 is primarily found in the intestines and liver.[1][3] Emerging evidence highlights ACAT1 as a significant contributor to tumor progression in several cancers, making it a promising therapeutic target.[1][2][4]

ACAT1 Upregulation and its Oncogenic Role

Elevated expression of ACAT1 has been observed in a range of cancers, including bladder, breast, prostate, and colorectal cancer, where it is often associated with enhanced tumor growth and metastasis.[1][4][5] By converting excess cholesterol into inert cholesteryl esters, ACAT1 helps cancer cells evade the cytotoxic effects of high free cholesterol levels. This stored cholesterol can then be mobilized to support the synthesis of new cell membranes and signaling molecules required for rapid cell division.

Mechanistically, ACAT1 has been shown to promote cancer cell proliferation and metastasis through various signaling pathways. For instance, in bladder cancer, ACAT1 enhances cell proliferation and metastasis via the AKT/GSK3β/c-Myc signaling pathway.[4] Inhibition of ACAT1 can, therefore, disrupt these oncogenic signaling cascades and impede tumor growth.

Impact of ACAT Inhibitors on Cancer Cell Proliferation

Several small molecule inhibitors of ACAT have been investigated for their anti-cancer properties. These inhibitors have demonstrated the ability to suppress the proliferation of a variety of cancer cell lines in vitro and inhibit tumor growth in vivo. The following table summarizes the effects of some notable ACAT inhibitors on cancer cell proliferation.

| Inhibitor | Cancer Type | Cell Line(s) | Key Findings | Reference(s) |

| Avasimibe | Glioblastoma | U87, A172, GL261 | Inhibits ACAT1 expression, impairs proliferation, and induces apoptosis through caspase-8 and caspase-3 activation. | [1] |

| Melanoma, Lewis Lung Adenocarcinoma | Not specified | Exerts significant anti-tumor effect. | [1] | |

| CP-113,818 | ER-negative Breast Cancer | MDA-MB-231 | Inhibits proliferation of breast tumor cells and reduces LDL-mediated proliferation. | [1] |

| K604 | Glioblastoma | U251-MG | Impairs proliferation and inactivates the Akt signaling pathway. | [1] |

| Retinal Neovascularization | Not specified | Effective as a therapy in a model of retinal neovascularization, a process sharing features with tumor angiogenesis. | [6] | |

| ACAT1 Knockdown (siRNA) | Colorectal Cancer | HCT116, SW480 | Suppressed cell proliferation and colony formation. | [5] |

| Bladder Cancer | Not specified | Suppressed bladder cancer cell proliferation and migration. | [4] |

Experimental Methodologies

The investigation of ACAT inhibitors' impact on cancer cell proliferation involves a range of standard and specialized experimental protocols. Below are detailed methodologies for key experiments frequently cited in the literature.

Cell Proliferation and Colony Formation Assays

These assays are fundamental for assessing the cytostatic or cytotoxic effects of ACAT inhibitors on cancer cells.

Protocol:

-

Cell Culture: Cancer cell lines (e.g., HCT116, SW480) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are seeded in 6-well plates or other suitable formats. After 24 hours, the cells are treated with varying concentrations of the ACAT inhibitor or a vehicle control (e.g., DMSO).

-

Proliferation Assessment (e.g., using CCK-8 or MTT assay):

-

At specified time points (e.g., 24, 48, 72 hours), a reagent like Cell Counting Kit-8 (CCK-8) is added to each well.

-

The plates are incubated for a further 1-4 hours.

-

The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

-

Colony Formation Assay:

-

Cells are seeded at a low density (e.g., 500-1000 cells/well) in 6-well plates and treated with the ACAT inhibitor.

-

The medium is changed every 2-3 days with fresh inhibitor-containing medium.

-

After 1-2 weeks, when visible colonies have formed, the cells are washed with PBS, fixed with methanol, and stained with crystal violet.

-

The number of colonies is counted manually or using imaging software like ImageJ.[5]

-

Western Blot Analysis

Western blotting is employed to determine the expression levels of specific proteins, such as ACAT1 and components of signaling pathways like AKT and c-Myc, following treatment with an ACAT inhibitor.

Protocol:

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.[4]

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[4] The membrane is then incubated with primary antibodies against the target proteins (e.g., ACAT1, AKT, p-AKT, GSK3β, c-Myc, β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Signal Visualization: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Band intensities can be quantified using software like ImageJ.

In Vivo Tumor Xenograft Studies

To evaluate the anti-tumor efficacy of ACAT inhibitors in a living organism, human cancer cells are implanted into immunodeficient mice.

Protocol:

-

Cell Preparation and Implantation: Cancer cells (e.g., HCT116) are harvested, washed, and resuspended in a suitable medium like PBS or Matrigel. A specific number of cells (e.g., 5 x 10^6) is then subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nude mice).[5]

-

Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The ACAT inhibitor is administered to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule. The control group receives a vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: Volume = (length × width^2) / 2.[5]

-

Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed.[5] The tumors may be further analyzed by immunohistochemistry (IHC) for biomarkers like Ki-67 (a proliferation marker) or by Western blot for protein expression.[7]

Visualizing Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Role of ACAT1 in cholesterol esterification and storage.

Caption: ACAT1-mediated AKT/GSK3β/c-Myc signaling pathway.

Caption: In vitro workflow for evaluating ACAT inhibitors.

References

- 1. Targeting ACAT1 in cancer: from threat to treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting ACAT1 in cancer: from threat to treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative analysis of the expression of ACAT genes in human tissues by real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ACAT1 promotes proliferation and metastasis of bladder cancer via AKT/GSK3β/c-Myc signaling pathway [jcancer.org]

- 5. researchgate.net [researchgate.net]

- 6. Role of acyl-coenzyme A: cholesterol transferase 1 (ACAT1) in retinal neovascularization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ACAT2 Promotes Cell Proliferation and Associates with Malignant Progression in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

No Public Data Available for Acat-IN-5: A Representative Toxicity Profile for ACAT Inhibitors

A comprehensive search of publicly available scientific literature and databases has yielded no specific preliminary toxicity profile for a compound designated "Acat-IN-5". The information required to construct an in-depth technical guide on its core toxicity is not available in the public domain.

However, to provide a framework for researchers, scientists, and drug development professionals, this guide presents a representative preliminary toxicity profile for a hypothetical ACAT (Acyl-CoA:cholesterol acyltransferase) inhibitor. The data and methodologies are synthesized from published preclinical studies on other compounds within this therapeutic class, such as avasimibe and CI-994. This document is intended to serve as an illustrative example of the expected content and structure of such a report.

Representative Preliminary Toxicity Profile of a Novel ACAT Inhibitor

This technical guide outlines the foundational non-clinical safety assessment of a representative ACAT inhibitor. The primary mechanism of this class of drugs is the inhibition of intracellular cholesterol esterification, a key process in the development of atherosclerosis. The following sections detail the potential toxicological findings, experimental designs, and relevant biological pathways based on class trends.

Data Presentation: Summary of Quantitative Toxicity Data

The quantitative data from representative acute and repeated-dose toxicity studies are summarized below for comparative analysis.

Table 1: Single-Dose Acute Toxicity Findings

| Species | Route of Administration | Vehicle | LD50 (mg/kg) | 95% Confidence Interval | Key Clinical Observations |

| Sprague-Dawley Rat | Oral (gavage) | 0.5% Methylcellulose | > 2000 | N/A | No mortality or significant adverse effects noted. |

| Beagle Dog | Oral (capsule) | Gelatin Capsule | > 1000 | N/A | Emesis observed in 1 of 3 animals at 1000 mg/kg. |

LD50 (Lethal Dose, 50%) represents the dose required to be lethal to 50% of the test population.

Table 2: Repeated-Dose Toxicity Findings (28-Day Study)

| Species | Route | NOAEL (mg/kg/day) | Primary Target Organs | Significant Histopathological Findings |

| Wistar Rat | Oral (gavage) | 100 | Adrenal Glands, Liver | Reversible adrenal cortical vacuolation, minimal centrilobular hepatocyte hypertrophy. |

| Beagle Dog | Oral (capsule) | 40 | Liver, Gastrointestinal Tract | Mild, reversible elevations in ALT and AST; lymphoid depletion in Peyer's patches. |

NOAEL (No-Observed-Adverse-Effect Level) is the highest dose at which there was no statistically or biologically significant increase in the frequency or severity of adverse effects.

Experimental Protocols

Detailed methodologies for the key cited experiments are provided to ensure reproducibility and clarity.

1. Acute Oral Toxicity Protocol (Up-and-Down Procedure)

-

Test System: Young adult, nulliparous, non-pregnant female Sprague-Dawley rats (8-12 weeks old).

-

Housing: Housed in environmentally controlled rooms (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

-

Dosing Procedure: A single animal was dosed orally. If the animal survived for 48 hours, the next animal was dosed at a higher level (3.2-fold increment). If the animal died, the next was dosed at a lower level.

-

Observations: Animals were observed for clinical signs of toxicity immediately after dosing, at 4 hours, and then daily for 14 days. Body weights were recorded prior to dosing and on days 7 and 14. A gross necropsy was performed at the end of the observation period.

2. 28-Day Repeated-Dose Oral Toxicity Protocol

-

Test System: Wistar rats and Beagle dogs (n=5/sex/dose group for rats; n=2/sex/dose group for dogs).

-

Dose Groups: Three dose levels (e.g., 30, 100, 300 mg/kg/day for rats) and a concurrent vehicle control group.

-

Administration: The test article was administered once daily via oral gavage (rats) or in gelatin capsules (dogs) for 28 consecutive days.

-

In-Life Evaluations: Included daily clinical observations, weekly measurements of body weight and food consumption, ophthalmology examinations, and a functional observational battery prior to termination.

-

Clinical and Anatomic Pathology: Blood and urine samples were collected for hematology, clinical chemistry, and urinalysis at termination. A complete necropsy was conducted, organ weights were recorded, and a comprehensive set of tissues was collected for microscopic examination.

Mandatory Visualizations

Diagrams are provided to illustrate key experimental and logical workflows.

Caption: Workflow for a standard 28-day preclinical toxicology study.

Methodological & Application